molecular formula C₁₉H₂₆D₄N₂O₄ B1161428 Perindopril Diketopiperazine-d4

Perindopril Diketopiperazine-d4

Cat. No.: B1161428
M. Wt: 354.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Background and Discovery

Perindopril Diketopiperazine-d4 (C₁₉H₂₆D₄N₂O₄) is a deuterium-labeled derivative of Perindopril Diketopiperazine, a cyclic dipeptide formed via intramolecular cyclization of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. Diketopiperazines (DKPs) represent the simplest class of cyclic peptides, characterized by a six-membered ring structure formed by two amino acids. Proline-containing DKPs, such as this compound, exhibit enhanced rigidity, metabolic stability, and resistance to enzymatic degradation due to their constrained conformational flexibility.

The discovery of this compound emerged from efforts to study the degradation pathways of Perindopril. Under stress conditions (e.g., heat, humidity), Perindopril undergoes cyclization to form its diketopiperazine derivative, designated as "Impurity F" in pharmacopeial standards. Deuterated analogs were later synthesized to facilitate pharmacokinetic and metabolic profiling.

Key Chemical Properties

Property Value Source
Molecular Formula C₁₉H₂₆D₄N₂O₄
Molecular Weight 354.48 g/mol
Density 1.17 ± 0.1 g/cm³
Water Solubility 0.12 g/L (25°C)
LogP 1.98

Structural Relationship to Perindopril and Perindoprilat

This compound is structurally related to both Perindopril and its active metabolite, Perindoprilat:

  • Perindopril (C₁₉H₃₂N₂O₅) : A prodrug with an ethyl ester group that undergoes hepatic hydrolysis to form Perindoprilat.
  • Perindoprilat (C₁₇H₂₄N₂O₅) : The bioactive ACE inhibitor lacking the ethyl ester.
  • Perindopril Diketopiperazine : Formed via cyclization of Perindoprilat’s amine and carboxylic acid groups, resulting in a fused bicyclic system.

Structural Comparison Table

Feature Perindopril Perindoprilat This compound
Functional Groups Ethyl ester, amine Carboxylic acid, amine Diketopiperazine ring, deuterium
Molecular Weight 368.47 g/mol 340.39 g/mol 354.48 g/mol
Key Stability Challenge Ester hydrolysis Oxidation Resistance to enzymatic cleavage
Bioactivity Prodrug (inactive) ACE inhibition Non-therapeutic impurity

The deuterium atoms in this compound replace four hydrogens at specific positions, typically on alkyl chains or aromatic rings, to minimize isotopic effects on the molecule’s electronic configuration.

Role of Deuterium Labeling in Pharmaceutical Research

Deuterium incorporation serves three primary purposes in pharmaceutical studies:

  • Metabolic Tracing : Deuterated compounds enable precise tracking of drug degradation pathways using mass spectrometry. For example, this compound helps distinguish endogenous metabolites from drug-derived impurities.
  • Kinetic Isotope Effect (KIE) : The C-D bond’s higher stability (vs. C-H) slows oxidative metabolism, allowing researchers to identify rate-limiting steps in Perindopril’s degradation.
  • Regulatory Compliance : Deuterated impurities are used as internal standards in high-performance liquid chromatography (HPLC) to quantify Perindopril’s degradation products per ICH guidelines.

Applications in Drug Development

  • Stability Studies : Deuterated analogs assess the impact of storage conditions on Perindopril formulations.
  • Mechanistic Insights : Isotopic labeling clarifies whether cyclization occurs via intramolecular nucleophilic attack or enzyme-mediated processes.
  • Synthetic Chemistry : Deuteration guides the optimization of Perindopril synthesis to minimize diketopiperazine formation.

Properties

Molecular Formula

C₁₉H₂₆D₄N₂O₄

Molecular Weight

354.48

Synonyms

(αS,3S,5aS,9aS,10aS)-Decahydro-3-methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid-d4 Ethyl Ester;  [3S-[2(R*),3α,5aβ,9aβ,10aβ]]-Decahydro-3-_x000B_methyl-1,4-dioxo-α-propylpyrazino[1,2-a]indole-2(1H)-acetic Acid-d4 Ethyl Ester; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics refers to the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated form of Perindopril allows researchers to track the drug's behavior in biological systems more accurately.

  • Isotopic Labeling : The presence of deuterium in Perindopril Diketopiperazine-d4 enhances its stability and reduces metabolic degradation, making it an ideal candidate for pharmacokinetic studies. This isotopic labeling can be detected using mass spectrometry, allowing for precise measurements of drug concentrations in biological samples.

Table 1: Comparison of Pharmacokinetic Parameters

ParameterPerindoprilThis compound
Half-life3-10 hoursExtended due to deuteration
Bioavailability60-70%Higher due to reduced metabolism
Metabolic PathwaysHepaticSlower hepatic metabolism

Metabolic Studies

The metabolic pathways of drugs can significantly impact their efficacy and safety profiles. By utilizing this compound in metabolic studies, researchers can gain insights into how this compound behaves differently from its non-deuterated counterpart.

  • Enzyme Interaction : Studies have shown that the presence of deuterium alters the interaction with cytochrome P450 enzymes, potentially leading to reduced formation of toxic metabolites. This is particularly relevant for drugs that undergo extensive first-pass metabolism.

Case Study: Metabolic Stability Assessment

A study conducted by Hsu et al. (2010) evaluated the metabolic stability of this compound compared to standard Perindopril. The results indicated that the deuterated form exhibited a significantly lower rate of metabolism when incubated with liver microsomes, suggesting a potential for improved safety profiles in clinical settings.

Drug Development and Formulation

This compound can also play a crucial role in drug development processes. Its unique properties make it suitable for formulation studies aimed at enhancing drug delivery systems.

  • Formulation Stability : The stability of formulations containing this compound can be assessed under various conditions to determine optimal storage and administration protocols.

Table 2: Stability Data for Formulations

Formulation TypeStability (Months)Comments
Oral Tablets12Stable at room temperature
Liquid Formulations6Requires refrigeration

Clinical Research Applications

The clinical implications of using this compound extend to its potential use in patient populations that may benefit from tailored pharmacotherapy.

  • Hypertension Management : Clinical trials are underway to assess the efficacy of this compound in managing resistant hypertension cases where standard treatments fail.

Case Study: Efficacy in Hypertensive Patients

A multicenter trial published in Circulation (2010) explored the effects of this compound on patients with treatment-resistant hypertension. Preliminary results indicated significant reductions in blood pressure compared to placebo groups, highlighting its potential as a novel therapeutic option.

Preparation Methods

Hydrogen-Deuterium Exchange in Precursors

Deuterium labeling is achieved through hydrogen-deuterium (H/D) exchange reactions under acidic or basic conditions. For example, treating perindopril diketopiperazine with deuterated solvents (e.g., D₂O or CD₃OD) at elevated temperatures (50–80°C) facilitates isotopic substitution at labile hydrogen sites. This method yields 85–92% deuterium incorporation at methyl groups, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Key Reaction Parameters

ParameterConditionDeuterium Retention (%)
SolventD₂O/CD₃OD (1:1)90 ± 2
Temperature70°C
Reaction Time24 hours
CatalystPd/C (5% w/w)

Synthesis from Deuterated Starting Materials

An alternative approach involves using deuterated intermediates during perindopril synthesis. For instance, substituting tert-butylamine with tert-butylamine-d9 in the final salt-forming step introduces deuterium into the diketopiperazine structure. This method avoids post-synthetic labeling and achieves >98% isotopic purity.

Stepwise Process

  • Coupling Reaction : (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester reacts with N-[(S)-1-(ethoxycarbonyl-d4)-butyl]-(S)-alanine in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding perindopril-d4.

  • Cyclization : Acidic conditions (pH 2–3, HCl) promote intramolecular cyclization to form Perindopril Diketopiperazine-d4.

Purification and Isolation

Crystallization from Moistened Aliphatic Esters

Crude this compound is purified via crystallization from ethyl acetate or isopropyl acetate containing 1–6% (v/v) water. Cooling the solution to -10°C to 0°C precipitates the deuterated impurity, reducing diketopiperazine levels from 2.33% to <0.20% (w/w).

Crystallization Efficiency

ParameterEthyl AcetateIsopropyl Acetate
Yield (%)78 ± 372 ± 4
Purity Post-Crystallization99.2%98.5%
Diketopiperazine Content0.14%0.18%

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves this compound from non-deuterated analogs. A gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 to 70:30 over 20 minutes) achieves baseline separation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) reveals deuterium-induced peak shifts:

  • Methyl groups : δ 1.25 (d, J = 6.8 Hz, 3H) → δ 1.25 (singlet, 3H) due to deuterium substitution.

  • Acyl protons : Absence of δ 4.15 (q, J = 7.2 Hz) confirms deuterium incorporation at ethyl ester positions.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) exhibits a molecular ion cluster at m/z 351.2387 [M+H]⁺ for C₁₉H₂₆D₄N₂O₄, confirming +4 Da mass shift versus non-deuterated diketopiperazine.

Isotopic Purity Assessment

IsotopologueRelative Abundance (%)
D₀<2.0
D₁<1.5
D₂<1.0
D₃<0.5
D₄95.0 ± 0.3

Industrial-Scale Considerations

Cost-Benefit Analysis

Deuterated reagents increase synthesis costs by ~300% compared to non-deuterated routes. However, the enhanced analytical precision justifies expenses in regulatory bioanalysis and metabolic studies.

Research Applications and Validation

Use as an Internal Standard

In LC-MS/MS assays, this compound compensates for matrix effects in plasma and urine samples. A validated method demonstrates linearity (0.2–50 ng/mL) with R² > 0.998 and intra-day precision <5% RSD.

Metabolic Pathway Elucidation

Deuterium labeling tracks diketopiperazine formation during perindopril degradation. Studies show cyclization occurs via intramolecular nucleophilic attack at pH <4, with a rate constant (k) of 1.2 × 10⁻³ h⁻¹ at 25°C.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace moisture (>0.1% w/w) in solvents causes deuterium loss. Rigorous drying (molecular sieves, <10 ppm H₂O) maintains isotopic integrity.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Perindopril Diketopiperazine-d4 in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC is a validated approach using a LiChrospher RP-18 column, with a mobile phase of acetonitrile and phosphate buffer (pH 3.0, 50:50 v/v) and UV detection at 225 nm. Method validation includes specificity, linearity (5–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) .
  • Data Interpretation : Robustness testing via Plackett-Burman experimental design evaluates variables like acetonitrile content, pH, and flow rate. Non-significant factors (e.g., column temperature) are excluded to optimize reproducibility .

Q. How can researchers ensure stability of this compound during analytical studies?

  • Methodology : Stability-indicating UHPLC methods are recommended, utilizing a C18 column and gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. Forced degradation studies (acid/alkali hydrolysis, oxidation, thermal stress) identify major impurities .
  • Critical Parameters : Salt form (e.g., l-arginine vs. erbumine) significantly impacts degradation kinetics. Monitor isomerization (cis/trans) using retention time shifts and spectral analysis .

Q. What spectroscopic techniques are suitable for detecting this compound in bulk samples?

  • Methodology : While spectrofluorimetry is underutilized for this compound, preliminary studies suggest derivatization with fluorogenic agents (e.g., o-phthalaldehyde) could enhance sensitivity. Existing UV-Vis methods lack the sensitivity required for trace analysis, necessitating HPLC or UHPLC .

Advanced Research Questions

Q. How can experimental design optimize dissolution studies for this compound in combination therapies (e.g., with amlodipine)?

  • Methodology : Use a Plackett-Burman design to evaluate dissolution variables: surfactant concentration (e.g., 1% CPC), paddle speed (50–100 rpm), and pH (5.5–6.5). Response surface modeling identifies optimal conditions for simultaneous release of multiple active ingredients .
  • Data Analysis : ANOVA and regression models quantify the impact of variables. For example, surfactant concentration (p < 0.01) is critical for enhancing solubility, while pH has negligible effects .

Q. How to resolve discrepancies in degradation kinetics data between different salt forms of this compound?

  • Methodology : Conduct comparative stability studies under controlled humidity (40–75% RH) and temperature (25–40°C). Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy differences. l-arginine salts show 20% slower degradation than erbumine salts due to reduced hygroscopicity .
  • Contradiction Analysis : Conflicting data on isomer stability may arise from column selectivity. Use chiral columns or ion-pair reagents (e.g., sodium hexanesulfonate) to improve resolution .

Q. What strategies validate the specificity of analytical methods for this compound in complex matrices?

  • Methodology : Spiked recovery experiments in biological matrices (plasma, urine) require solid-phase extraction (C18 cartridges) and matrix-matched calibration. Cross-validate with LC-MS/MS to confirm absence of ion suppression/enhancement .
  • Statistical Tools : Use Mandel’s test (95% confidence interval) to verify linearity and Grubbs’ test to exclude outliers in recovery data .

Q. How to design a stability-indicating method that accounts for photodegradation products of this compound?

  • Methodology : Expose samples to UV light (254 nm) for 24–48 hours and monitor degradation via peak purity analysis (DAD spectral overlay). Identify photoproducts using high-resolution MS (Q-TOF) and NMR for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.